molecular formula C2H5ClO2S B15231379 2-Hydroxyethanesulfinicchloride

2-Hydroxyethanesulfinicchloride

Cat. No.: B15231379
M. Wt: 128.58 g/mol
InChI Key: BHOGPDGXJWXZNE-UHFFFAOYSA-N
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Description

2-Hydroxyethanesulfinicchloride is a chemical compound characterized by the presence of both a hydroxyl group and a sulfinic chloride group. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethanesulfinicchloride can be synthesized through the reaction of 2-mercaptoethanol with chlorine in an aqueous solution . This method involves the oxidation of the thiol group to a sulfinic chloride group while retaining the hydroxyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of aqueous chlorination is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethanesulfinicchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxyethanesulfinicchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethanesulfinicchloride primarily involves its reactivity with nucleophiles. The sulfinic chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often proceed through the formation of a transient intermediate, such as a sultone, which then undergoes further reaction .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyethanesulfinicchloride is unique due to the presence of both a hydroxyl group and a sulfinic chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

Molecular Formula

C2H5ClO2S

Molecular Weight

128.58 g/mol

IUPAC Name

2-hydroxyethanesulfinyl chloride

InChI

InChI=1S/C2H5ClO2S/c3-6(5)2-1-4/h4H,1-2H2

InChI Key

BHOGPDGXJWXZNE-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)Cl)O

Origin of Product

United States

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